2-Piperidone

Description

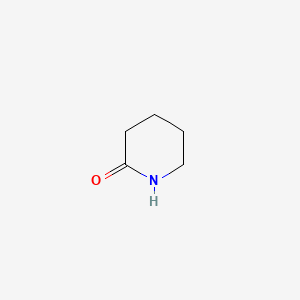

Structure

3D Structure

Propriétés

IUPAC Name |

piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWHAWMETYGRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25036-00-4 | |

| Record name | 2-Piperidinone, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25036-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1060976 | |

| Record name | 2-Piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or off-white crystalline solid; [Alfa Aesar MSDS], Solid | |

| Record name | 2-Piperidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Piperidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

291 mg/mL at 25 °C | |

| Record name | 2-Piperidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

675-20-7, 27154-43-4 | |

| Record name | 2-Piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027154434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Piperidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Piperidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PIPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLN0GQQ6EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Piperidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

39.5 °C | |

| Record name | 2-Piperidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2 Piperidone and Its Derivatives

Classical Synthesis Routes for 2-Piperidone (B129406)

Cyclization of 5-Aminopentanoic Acid

This compound, also known as δ-valerolactam, can be synthesized through the intramolecular cyclization of 5-aminopentanoic acid. ontosight.aiebi.ac.uk This reaction involves the formation of an amide bond between the carboxylic acid group and the amino group of the same molecule, resulting in the elimination of a water molecule and the formation of the six-membered lactam ring. This method is a fundamental approach to the synthesis of this compound and is also observed in biosynthetic pathways. biorxiv.orgnih.govbiorxiv.org

The cyclization is often facilitated by heat or the use of dehydrating agents. In biological systems, this transformation can be catalyzed by enzymes. For instance, studies have identified enzymes from gut microbiota, such as 5-aminovaleric acid cyclase (avaC), that efficiently catalyze the conversion of 5-aminopentanoic acid to this compound. biorxiv.orgnih.govbiorxiv.org

Reaction of Valeric Acid with Ammonia

Another classical method for preparing this compound involves the reaction of valeric acid with ammonia. ontosight.ai This process typically requires high temperatures and pressures to facilitate the amidation of the carboxylic acid followed by intramolecular cyclization to yield the lactam. Variations of this method may involve the use of catalysts to improve reaction efficiency and yield.

Beckmann Rearrangement of N-Hydroxycyclopentyl Imine

The Beckmann rearrangement is a widely utilized and versatile method for the synthesis of amides and lactams from ketoximes. derpharmachemica.com In the context of this compound synthesis, the rearrangement of cyclopentanone (B42830) oxime (N-hydroxycyclopentyl imine) provides a direct route to the desired δ-lactam. rsc.org This transformation is typically acid-catalyzed and involves the migration of the alkyl group anti-periplanar to the hydroxyl group on the oxime. masterorganicchemistry.com

The mechanism of the Beckmann rearrangement for this compound synthesis begins with the formation of cyclopentanone oxime from cyclopentanone. masterorganicchemistry.com The oxime is then treated with an acid, which protonates the hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted rearrangement where the carbon-carbon bond anti to the leaving group migrates to the nitrogen, breaking the nitrogen-oxygen bond and displacing water. masterorganicchemistry.com The resulting nitrilium ion is then attacked by water, which, after tautomerization, yields this compound. masterorganicchemistry.com

Infrared spectroscopy studies have shown that the reaction is initiated by the transfer of a proton from a hydroxy group on the surface of a decationated zeolite catalyst. rsc.org The rearrangement is substantially complete at 120 °C, although the product is strongly adsorbed onto the catalyst surface. rsc.org

A proposed alternative mechanism involves the use of an alkaline aqueous solution with p-toluenesulfonyl chloride. google.com In this method, the N-hydroxy-cyclopentyl imine reacts to form an intermediate ester, which then undergoes rearrangement to yield this compound. google.com This approach avoids the use of strong acids. google.com

Optimization of the Beckmann rearrangement for this compound synthesis has focused on various catalysts and reaction conditions to improve yields and reduce byproducts. The use of solid acid catalysts, such as decationated Y-type zeolites, has been investigated. rsc.orgaston.ac.uk It has been demonstrated that a decationated Y zeolite containing palladium, particularly in the presence of hydrogen, provides the best conversions to this compound. rsc.orgresearchgate.net The Brønsted acidity of the catalyst is crucial for the conversion of the oxime to the lactam. rsc.orgresearchgate.net

However, catalyst lifetime can be limited due to the formation of carbonaceous deposits on the catalyst surface, resulting from the decomposition of the strongly adsorbed product. aston.ac.uk The formation of byproducts like pent-4-enenitrile has been attributed to the presence of alkali metal cation sites on the catalyst. researchgate.net

Alternative reagents have been explored to avoid the harsh conditions of strong acids like concentrated sulfuric acid or polyphosphoric acid. masterorganicchemistry.com For instance, a calcium-catalyzed Beckmann rearrangement has been developed, offering a milder alternative. rsc.orgnih.gov

| Catalyst/Reagent | Conditions | Yield | Reference |

| Decationated Y zeolite with palladium | Flow system, with hydrogen | High conversion | researchgate.net, rsc.org |

| p-Toluenesulfonyl chloride | Alkaline aqueous solution | Not specified | google.com |

| Ca(NTf2)2/nBu4NPF6 | 80 °C, 2 hours | 93% | rsc.org |

Mechanistic Investigations of Beckmann Rearrangement in this compound Synthesis

Advanced Synthetic Strategies for this compound Analogues

Modern synthetic chemistry has introduced a variety of advanced strategies for the synthesis of substituted this compound analogues, which are valuable scaffolds in medicinal chemistry. mdma.chresearchgate.net These methods often focus on stereocontrol and the introduction of diverse functional groups.

One notable approach is the double aza-Michael reaction, which provides an atom-efficient route to chiral 2-substituted 4-piperidones from divinyl ketones. nih.govacs.org These piperidones can then be further functionalized. For instance, they have been converted into analogues of donepezil (B133215) through a sequence involving a Wittig reaction followed by acidic hydrolysis and an aldol (B89426) condensation. nih.govacs.org

Another strategy involves the nickel-catalyzed asymmetric reductive cyclized difunctionalization of alkenes, which allows for the rapid and stereoselective formation of five-membered heterocycles that can be precursors to piperidone derivatives. researchgate.net Additionally, organophotocatalysis has been employed in a [1+2+3] strategy for the one-step synthesis of 2-piperidinones. researchgate.net

The synthesis of highly substituted piperidine (B6355638) analogues, which can be derived from piperidones, has been achieved through various methods, including intramolecular reductive cyclization of monoximes of 1,5-diketones. ajchem-a.com Furthermore, palladium-catalyzed 1,3-chirality transition reactions have been used to prepare 2- and 2,6-substituted piperidines. ajchem-a.com

| Synthetic Strategy | Key Features | Resulting Analogue Type | Reference |

| Double aza-Michael reaction | Atom-efficient, chiral synthesis | 2-Substituted 4-piperidones | nih.gov, acs.org |

| Nickel-catalyzed asymmetric reductive cyclization | Stereoselective, rapid formation of heterocycles | Precursors to piperidones | researchgate.net |

| Organophotocatalysis [1+2+3] strategy | One-step synthesis | Substituted 2-piperidinones | researchgate.net |

| Intramolecular reductive cyclization | Diastereoselective | Polysubstituted N-hydroxypiperidines | ajchem-a.com |

| Palladium-catalyzed 1,3-chirality transition | Chirality transfer | 2- and 2,6-Substituted piperidines | ajchem-a.com |

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Both noble and non-noble metal catalysts have been extensively investigated to facilitate these transformations.

Noble Metal Catalysis (e.g., Rhodium, Ruthenium)

Noble metals, particularly rhodium and ruthenium, have demonstrated significant efficacy in the synthesis of this compound. One prominent method involves the dehydrogenation of 5-amino-1-pentanol, a reaction catalyzed by rhodium and ruthenium complexes to form the lactam ring of this compound. wikipedia.org

Rhodium catalysts have also been instrumental in the asymmetric synthesis of 4-aryl-2-piperidinones. A notable example is the asymmetric 1,4-addition of arylboron reagents to 5,6-dihydro-2(1H)-pyridinones, which is catalyzed by a chiral bisphosphine-rhodium complex. nih.gov This method has been successfully applied to produce (R)-4-(4-fluorophenyl)-2-piperidinone, a key intermediate in the synthesis of (-)-Paroxetine, with high enantioselectivity (98% ee). nih.gov The reaction conditions for this process, using 4-fluorophenylboroxine and water at 40°C, have been optimized to achieve high yields. nih.gov

Ruthenium-based catalysts are also widely employed. For instance, the catalytic hydrogenation of 2-pyridineethanol derivatives using ruthenium dioxide (RuO₂) under controlled hydrogen pressure and temperature is a well-established method for producing 2-piperidinol, which can then be oxidized to this compound. Furthermore, ruthenium catalysts, in conjunction with L-proline, have been used in a novel annulation reaction between two equivalents of acetone (B3395972) and in-situ generated N-unsubstituted imines from benzyl (B1604629) azides to synthesize 2,2-dimethyl-6-substituted 4-piperidones. koreascience.kr Complex ruthenium chloride and triphenylphosphine-ruthenium composite catalysts have also been reported for this compound synthesis, achieving yields of 94% and 92% respectively, although the expense of these catalysts is a consideration. google.com

Table 1: Examples of Noble Metal-Catalyzed Synthesis of this compound and Derivatives

| Catalyst System | Starting Materials | Product | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Chiral bisphosphine-rhodium | 5,6-dihydro-2(1H)-pyridinone, 4-fluorophenylboroxine | (R)-4-(4-fluorophenyl)-2-piperidinone | High | 98% | nih.gov |

| Ruthenium catalyst, L-proline | Benzyl azide, acetone | 2,2-Dimethyl-6-substituted 4-piperidone (B1582916) | - | - | koreascience.kr |

| Triphenylphosphine-rhodium composite | - | This compound | 96% | - | google.com |

| Composite ruthenium chloride | - | This compound | 94% | - | google.com |

| Triphenylphosphine-ruthenium composite | - | This compound | 92% | - | google.com |

Non-Noble Metal Catalysis in Piperidone Synthesis

While noble metals are effective, the development of catalysts based on more abundant and less expensive non-noble metals is a significant goal in sustainable chemistry. A notable advancement is the use of a heterogeneous cobalt catalyst, supported on titanium nanoparticles and melamine, for the acid-free hydrogenation of pyridine (B92270) derivatives to piperidines. nih.gov This method has demonstrated good yields and selectivity. nih.gov

Another innovative approach involves a cobalt(II)-porphyrin complex, [Co(TPP)], which catalyzes the formation of six-membered piperidine rings directly from linear aldehydes. nih.gov This reaction proceeds in high yields and is compatible with a range of functional groups. nih.gov

Recently, a novel non-noble metal catalyst, Cu₂O encapsulated within a metal-organic framework (MOF), has been developed. acs.org This heterogeneous catalyst has shown excellent performance in the cyclization reaction of homopropargylic amines with carbon dioxide to produce 6-substituted piperidine-2,4-diones. acs.org This represents the first reported use of a non-noble metal heterogeneous catalyst for this specific transformation. acs.org

Green Chemistry Approaches for Sustainable this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes to this compound and its derivatives, aiming to create more environmentally benign and efficient processes. sciencemadness.orgresearchgate.netfigshare.com

Water as a Solvent in this compound Related Syntheses

The use of water as a solvent is a cornerstone of green chemistry. solubilityofthings.com In the synthesis of piperidine derivatives, water has been shown to be a viable solvent for the hydrogenation of substituted pyridines using a heterogeneous cobalt catalyst. nih.gov The use of water as a solvent can also prevent the racemization of enantioenriched substrates in certain iridium-catalyzed reactions, leading to highly enantioselective synthesis of C4-substituted piperidines. nih.gov Furthermore, a method for preparing this compound from N-hydroxyl-cyclopentyl imine involves a rearrangement reaction in an alkaline aqueous solution, which is a more environmentally friendly alternative to traditional methods that use strong, corrosive acids. google.com

Atom Economy and Multi-component Reactions

Atom economy is a key principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. researchgate.net Multi-component reactions (MCRs) are particularly well-suited to achieving high atom economy as they involve the one-pot reaction of three or more components to form complex products in a single step. beilstein-journals.orgnih.gov This approach offers significant advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and less waste generation. researchgate.netbeilstein-journals.org

A concise and high-yielding double aza-Michael reaction has been developed as an atom-efficient method to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones. acs.org Additionally, a one-pot, three-component coupling of an aldehyde, an amine, and a β-keto ester using a recyclable PEG-embedded potassium tribromide catalyst provides an efficient route to functionalized piperidines. beilstein-journals.org The Ugi four-component reaction (Ugi-4CR) has also been utilized for the synthesis of carfentanil, a potent analgesic, starting from a 4-piperidone derivative. mdpi.com

Enzyme-Mediated Synthesis (e.g., Lipase (B570770), Baker's Yeast Reduction)

Enzymes are highly efficient and selective biocatalysts that operate under mild conditions, making them ideal for green chemical synthesis. Lipases and baker's yeast are commonly employed in the synthesis of chiral this compound derivatives.

An enantiomeric pair of a this compound chiral building block has been prepared using either baker's yeast reduction of a β-keto ester or lipase-mediated transesterification of a hydroxy ester. acs.orgnih.govacs.org Baker's yeast reduction has also been used in the asymmetric total synthesis of a 3-hydroxy-2-piperidone alkaloid derivative. thieme-connect.com Specifically, the reduction of various oxo-piperidine dicarboxylates using baker's yeast has been shown to produce hydroxy-piperidine derivatives with high diastereomeric and enantiomeric excess. nottingham.ac.uk

Lipases, such as Candida antarctica lipase B (CAL-B), have been used in the enzymatic resolution of alkoxyamino-2-piperidones to produce enantioenriched products with high enantiomeric excess. mdpi.comresearchgate.net Lipase AK from Pseudomonas fluorescens has been utilized in the desymmetrization of a prochiral diol to produce a chiral monoacetate, which is a key intermediate in the synthesis of (R)-1-benzyl-5-(hydroxymethyl)-2-piperidone. researchgate.net Similarly, Lipase PS and porcine pancreatic lipase have been used for the kinetic resolution of N-Boc-piperidine-2-ethanol.

Table 2: Examples of Enzyme-Mediated Synthesis of this compound Derivatives

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Baker's Yeast | Reduction | β-keto ester | Chiral this compound building block | Optically pure | acs.org |

| Lipase | Transesterification | Hydroxy ester | Chiral this compound building block | Enantiopure | nih.gov |

| Candida antarctica lipase (CAL-B) | Enzymatic resolution | Racemic alkoxyamino-2-piperidones | Enantioenriched trans-3-alkoxyamino-4-oxy-2-piperidones | High | mdpi.comresearchgate.net |

| Lipase AK (P. fluorescens) | Desymmetrization | Prochiral diol | Chiral monoacetate | 93% | researchgate.net |

| Baker's Yeast | Reduction | 1-tert-butyl-2-methyl 3-oxo-piperidine-1,2-dicarboxylate | (2R,3S)-1-tert-butyl-2-methyl 3-hydroxy-piperidine-1,2-dicarboxylate | >97% | nottingham.ac.uk |

Asymmetric Synthesis of Chiral 2-Piperidones

The development of synthetic routes to enantiomerically pure or enriched chiral 2-piperidones is a significant focus in organic chemistry due to the prevalence of the piperidine scaffold in a vast array of natural products and pharmaceutical agents. researchgate.net These methods can be broadly categorized into diastereoselective and enantioselective approaches, the use of this compound as a chiral building block for further transformations, and the stereocontrolled derivatization of existing piperidone rings.

Diastereoselective and Enantioselective Approaches

Diastereoselective and enantioselective strategies aim to control the stereochemical outcome of reactions that form the this compound ring or modify a pre-existing one. These methods often employ chiral auxiliaries, catalysts, or reagents to induce asymmetry. journals.co.za

One notable enantioselective approach involves the rhodium/phosphoramidite-catalyzed conjugate addition of arylboroxines to 2,3-dihydro-4-pyridones. acs.orgnih.gov This method has proven effective in synthesizing 2-aryl-4-piperidones with high yields (82-92%) and excellent enantioselectivity (up to 99%). acs.org The use of monodentate phosphoramidite (B1245037) ligands is advantageous due to their affordability and tunability. acs.org Both enantiomers of the desired products can be obtained, highlighting the versatility of this strategy. acs.orgnih.gov

Another powerful technique is the iridium-catalyzed asymmetric hydrogenation of 2-alkyl-pyridinium salts, which yields enantioenriched piperidines that can be subsequently converted to chiral 2-piperidones. acs.org This method, utilizing ligands such as MeO-BoQPhos, can achieve high levels of enantioselectivity (up to 93:7 er). acs.org The resulting enantioenriched piperidines are valuable intermediates for the synthesis of more complex chiral molecules. acs.org

A five-component diastereoselective synthesis has been reported for producing polysubstituted 2-piperidinones. nih.gov This one-pot reaction involves the Knoevenagel condensation-Michael addition-Mannich cascade of aromatic aldehydes, nitriles, dialkyl malonates, and ammonium (B1175870) acetate (B1210297). nih.gov The process is highly stereoselective, yielding a single diastereomer with multiple stereocenters. nih.gov

A chemo-enzymatic approach has also been developed for the asymmetric synthesis of trans-3-alkoxyamino-4-oxy-2-piperidones. mdpi.com This method combines a selective dual C-H oxidation of piperidines using the TEMPO oxoammonium cation, followed by enzymatic resolution with Candida antarctica lipase B (CAL-B) to achieve high enantiomeric excess. mdpi.com

Table 1: Selected Enantioselective and Diastereoselective Syntheses of this compound Derivatives

| Method | Key Reagents/Catalyst | Product Type | Yield | Enantioselectivity/Diastereoselectivity |

|---|---|---|---|---|

| Rhodium-catalyzed conjugate addition | Rhodium/phosphoramidite, arylboroxines | 2-Aryl-4-piperidones | 82-92% | Up to 99% ee |

| Iridium-catalyzed asymmetric hydrogenation | Iridium, MeO-BoQPhos ligand | 2-Alkyl-piperidines (precursors) | - | Up to 93:7 er |

| Five-component reaction | Aromatic aldehydes, nitriles, dialkyl malonates, ammonium acetate | Polysubstituted 2-piperidinones | 38-90% | Highly diastereoselective (single diastereomer) |

Construction of Chiral Building Blocks from this compound

Enantiomerically pure 2-piperidones serve as valuable chiral building blocks for the synthesis of more complex molecules, particularly alkaloids. acs.orgnih.govacs.org A key strategy involves preparing an enantiomeric pair of a this compound derivative, which can then be elaborated into various stereoisomers of a target structure. acs.orgnih.gov

For instance, an enantiomeric pair of a this compound building block has been synthesized through two primary methods: the bakers' yeast reduction of a β-keto ester and the lipase-mediated transesterification of a hydroxy ester. acs.orgnih.gov The absolute stereochemistry of these building blocks can be confirmed by converting them into known piperidine derivatives. acs.orgnih.gov

These chiral this compound building blocks have been successfully utilized in the synthesis of 3-piperidinol alkaloids. acs.orgnih.gov The process involves the homologation of the lactam carbonyl group, often using the Eschenmoser method via corresponding thiolactams. acs.orgnih.gov This is followed by stereocontrolled reduction of the resulting vinylogous urethanes and, if necessary, epimerization of hydroxyl groups to achieve the desired stereochemistry. acs.orgnih.gov This approach allows for the diastereodivergent synthesis of all four diastereomers of 2,6-disubstituted 3-piperidinols from a single chiral this compound precursor. acs.org The versatility of this method has been demonstrated in the synthesis of alkaloids such as (+)-prosafrinine, (−)-iso-6-cassine, (−)-prosophylline, and (−)-prosopinine. acs.orgnih.gov

Stereocontrolled Derivatization

Stereocontrolled derivatization involves the modification of an existing chiral this compound scaffold in a way that controls the stereochemistry of the newly introduced functional groups. This approach is crucial for accessing a wide range of structurally diverse and medicinally relevant compounds. rsc.orgnih.gov

A notable example is the catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones to produce highly decorated 3-hydroxy-2-piperidinone carboxamides. rsc.orgnih.gov This palladium-catalyzed reaction proceeds with exclusive acyl C-O bond cleavage, representing a novel method for activating the acyl C-O bonds of γ-lactones. The process is highly stereocontrolled, yielding products with high diastereoselectivity. nih.gov This strategy effectively merges the α-hydroxy-δ-valerolactam, 3-hydroxypiperidine, and piperidine-3-carboxamide scaffolds into a single, complex motif. rsc.orgnih.gov

The conversion of a chiral this compound, (-)-1, into all four diastereomers of 2,6-disubstituted 3-piperidinol building blocks is another excellent example of stereocontrolled derivatization. nih.gov This transformation relies on a sequence of reactions including homologation at the lactam carbonyl, stereocontrolled reduction, and epimerization of the hydroxyl group at the 3-position. nih.gov This demonstrates how a single chiral starting material can be manipulated to generate a full set of diastereomeric products.

Mannich Reaction in Piperidinone Synthesis

The Mannich reaction is a classic carbon-carbon bond-forming reaction that has found significant application in the synthesis of piperidinone frameworks. nih.govorientjchem.org It typically involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine or ammonia.

A straightforward synthesis of 2,6-diaryl-3-methyl-4-piperidones utilizes a one-pot Mannich condensation of ethyl methyl ketone, substituted aromatic aldehydes, and ammonium acetate. nih.gov This method provides a direct route to these piperidone derivatives, which can be further modified to explore their biological activities. nih.gov

More complex, multicomponent reactions that incorporate the Mannich reaction have also been developed. For example, a five-component reaction involving aromatic aldehydes, nitriles, dialkyl malonates, and ammonium acetate proceeds through a Knoevenagel condensation-Michael addition-Mannich cascade to yield highly substituted 2-piperidinones. nih.gov Similarly, a four-component reaction of Michael acceptors, pyridinium (B92312) ylides, aromatic aldehydes, and ammonium acetate in methanol (B129727) also utilizes a Michael-Mannich cascade to produce this compound-substituted pyridinium salts with high diastereoselectivity. researchgate.netresearchgate.net

The mechanism of these cascade reactions involves the initial formation of an enolate or an equivalent nucleophile, which then participates in a Michael addition. The resulting intermediate undergoes a Mannich-type reaction with an imine formed in situ from an aldehyde and ammonium acetate, followed by cyclization to form the piperidinone ring. researchgate.net

Mannich-type additions to nitrones have also been explored for the synthesis of piperidine-containing compounds. nih.gov These reactions can be performed under catalyst-free conditions with β-ketoacids or in the presence of chiral thioureas with methyl ketones, providing β-N-hydroxy-aminoketones which are precursors to piperidines. nih.gov This approach has been applied to the total synthesis of alkaloids like (–)-lobeline and (–)-sedinone. nih.gov

Intramolecular Cyclization Reactions for Piperidinone Scaffolds

Intramolecular cyclization represents a powerful strategy for the construction of the piperidinone ring system. These reactions involve the formation of a new bond between two parts of a single molecule, leading to a cyclic product. nih.gov Various methods fall under this category, including oxidative amination, radical-mediated cyclizations, and dearomatization/cyclization reactions. nih.gov

Oxidative Amination of Non-Activated Alkenes

A notable method for the synthesis of substituted piperidines, which can be precursors to piperidones, is the oxidative amination of non-activated alkenes. nih.gov This approach involves the difunctionalization of a double bond, simultaneously forming a new C-N bond to create the heterocycle and introducing another functional group. nih.gov

One such method, developed by Nevado and colleagues, utilizes a gold(I) complex to catalyze the oxidative amination of non-activated alkenes with an iodine(III) oxidizing agent. nih.gov This reaction leads to the formation of a substituted piperidine with an oxygen-containing substituent. Liu and coworkers developed an enantioselective variant of this reaction using a palladium catalyst with a novel pyridine-oxazoline ligand. nih.gov

While these specific examples lead to piperidines, the principle of intramolecular oxidative amination of alkenes can be conceptually extended to the synthesis of piperidinones by designing substrates that, upon cyclization and oxidation, would yield the lactam functionality.

Photochemical [2+2] Intramolecular Cycloaddition to Bicyclic Piperidinones

A notable method for synthesizing bicyclic piperidinones involves a photochemical [2+2] intramolecular cycloaddition. mdpi.comresearchgate.net This synthetic strategy utilizes dienes as starting materials to construct fused bicyclic piperidine structures, which are valuable building blocks in medicinal chemistry. researchgate.net The key step in this process is an intramolecular [2+2] photocyclization, which can be performed on a gram scale. researchgate.net

The resulting bicyclic piperidinones can be subsequently converted into the corresponding piperidines through reduction. mdpi.comresearchgate.net This photochemical approach is effective for creating strained four-membered rings. libretexts.org The reaction is initiated when one of the reacting components, which must be conjugated, absorbs light and enters an excited state. libretexts.org This process can be applied to both intermolecular and intramolecular reactions to produce a variety of carbon and heteroatom rings. libretexts.org For instance, triplet-sensitized intramolecular cycloaddition of styrene (B11656) derivatives can yield azabicyclo[3.2.0]heptane structures. nih.gov

Intramolecular Radical C-H Amination/Cyclization

The synthesis of piperidines can be achieved through intramolecular radical C-H amination and cyclization of linear amines. nih.gov This approach involves the direct formation of a C-N bond through the cyclization of an amine substrate. nih.gov

Two distinct variants of this method have been developed for linear amines bearing electrophilic aromatic groups:

Anodic C-H bond activation : This method proceeds via electrolysis. A single electron transfer from the substrate forms a radical cation, which then deprotonates to create a benzyl radical. A subsequent electron transfer yields a benzyl cation that readily reacts with a tosylamide to form the heterocyclic product. nih.gov

Copper-catalyzed C-H bond activation : This pathway involves the activation of both N-F and C-H bonds, facilitated by a copper catalyst. nih.gov Mechanistic studies on the copper-catalyzed intramolecular C-H amination of N-fluoride amides have shown this method is effective for producing both pyrrolidines and piperidines. acs.org The reaction is believed to begin with a single electron reduction of the N-fluoro-sulfonamide by a Cu(I) species, which generates a copper(II)-coordinated amidyl radical. researchgate.net Kinetic isotope effect studies support a mechanism where the C-H bond cleavage is the rate-determining step. acs.org

These radical-mediated cyclizations provide a direct route to the piperidine core structure from acyclic precursors. nih.govresearchgate.net

Skeletal Remodeling and Deconstructive Functionalization

Skeletal remodeling and deconstructive functionalization represent advanced strategies for synthesizing highly substituted piperidone derivatives from complex starting materials. These methods involve the strategic cleavage and reformation of bonds within a molecular scaffold.

Catalytic Ring-Opening Aminolysis of Bridged δ-Lactam-γ-Lactones

A novel approach involves the skeletal remodeling of bridged valerolactam-butyrolactones into decorated 3-hydroxy-2-piperidinone carboxamides. rsc.orgrsc.orgnih.gov This transformation is achieved through a catalytic and site-selective deconstructive aminolysis using primary and secondary amines. rsc.orgnih.gov The reaction is catalyzed by palladium and proceeds with exclusive cleavage of the acyl C–O bond of the γ-lactone. rsc.orgrsc.orgnih.gov This method is significant as it represents the first catalytic activation of the acyl C–O bonds of γ-lactones. rsc.orgnih.gov

The process is highly atom-efficient, with all atoms from the bicyclic lactam-lactone and the amine being incorporated into the final product structure. researchgate.net The reaction conditions are mild, which allows for excellent functional group tolerance, including alkenes, ethers, anilines, thioethers, and thiophenes. researchgate.net A notable aspect of this method is its chemoselectivity; for instance, substrates bearing a methylbenzoate group undergo ring-opening exclusively at the lactone moiety. nih.govresearchgate.net

Stereocontrolled Synthesis of 3-Hydroxy-2-Piperidone Carboxamides

The catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones provides a stereocontrolled route to 3-hydroxy-2-piperidinone carboxamides. rsc.orgrsc.orgnih.gov The products are obtained in a stereocontrolled manner, where the configuration of the OH-bearing stereocenter in the product is retained from the original lactone (stereoretentive ring-opening aminolysis). nih.govresearchgate.net This is achieved through an oxidative addition of the catalyst followed by trapping with the amine nucleophile. rsc.orgrsc.org

This method allows for the synthesis of piperidinone carboxamides with up to four contiguous stereocenters in a controlled fashion. nih.gov The reaction yields are generally high, and the process exhibits excellent diastereoselectivity. rsc.orgnih.gov The epimerization-free nature of the reaction conditions is a significant advantage of this synthetic approach. nih.govresearchgate.net

Table 1: Scope of Deconstructive Aminolysis for the Synthesis of 3-Hydroxy-2-Piperidinone Carboxamides nih.govresearchgate.net

| Substrate | Amine | Product | Yield (%) | Diastereomeric Ratio |

| Bridged lactam-lactone | Isopropylamine | 7a | 94 | >20:1 |

| Methylbenzoate-bearing lactam-lactone | Isopropylamine | 7j | 85 | >20:1 |

| Substrate with four contiguous stereocenters | Isopropylamine | 7l | 81 | >20:1 |

| Bridged lactam-lactone | Propargyl amine | 7x | 88 | >20:1 |

| Bridged lactam-lactone | Morpholine (secondary amine) | 7z7 | 82 | >20:1 |

Derivatization Strategies for this compound

The this compound scaffold can be further modified to create a diverse range of derivatives. One of the most common derivatization strategies involves substitution at the nitrogen atom.

N-Substituted 2-Piperidones

Various methods exist for the synthesis of N-substituted 2-piperidones. A green chemistry approach has been developed that offers significant advantages over classical methods like the Dieckman cyclization. acs.orgfigshare.com This method involves the direct, one-pot alkylation of 4-piperidone with a suitable alkyl halide under mildly basic conditions, using carbonate bases in a straightforward process. acs.org This approach has been successfully applied to the multikilogram synthesis of key intermediates for pharmaceuticals. acs.orgfigshare.com

Another synthetic route involves the aldol condensation of the lithium enolate of an N-substituted-2-piperidone with an aldehyde, such as 1,4-benzodioxan-6-carbaldehyde. nih.gov This reaction has been used to prepare novel N-substituted-2-piperidones containing a 1,4-benzodioxan ring, yielding products like N-cinnamyl-3-[1-(1,4-benzodioxan-6-yl)-1-hydroxymethyl]-2-piperidone. nih.gov

Table 2: Examples of Synthesized N-Substituted Piperidones acs.orgnih.gov

| N-Substituent | Method | Product Name | Reference |

| 2-Pyridinylmethyl | Direct Alkylation | 1-(2-pyridinylmethyl)-piperidin-4-one | acs.org |

| Cinnamyl | Aldol Condensation | N-cinnamyl-3-[1-(1,4-benzodioxan-6-yl)-1-hydroxymethyl]-2-piperidone | nih.gov |

Substitutions at Other Ring Positions (e.g., 3-position, 6-position)

The functionalization of the this compound ring at positions other than the nitrogen atom is crucial for creating a diverse range of derivatives with potential applications in medicinal chemistry and natural product synthesis. Substitutions at the C3 and C6 positions, in particular, allow for the introduction of various alkyl and aryl groups, often with a high degree of stereocontrol, leading to valuable chiral building blocks.

Substitution at the 3-Position

Alkylation at the C3 position (the α-carbon to the carbonyl group) of the this compound ring is a common strategy to introduce substituents. This is typically achieved by generating a lithium enolate of an N-substituted this compound, which then acts as a nucleophile towards an electrophile, such as an alkyl halide.

One effective method involves the use of lithium dimethylamide in benzene (B151609) to generate the lithium enolate of 1-methyl-2-piperidone. cdnsciencepub.com This enolate reacts readily with alkyl iodides to yield the corresponding 3-alkyl-1-methyl-2-piperidone. cdnsciencepub.com The process is efficient and avoids common side reactions like O-alkylation or bis-alkylation when a slight excess of the base and alkylating agent is used. cdnsciencepub.com Furthermore, this method can be applied sequentially; for instance, 1,3-dimethyl-2-piperidone can be further alkylated at the same position to produce 1,3,3-trisubstituted derivatives in excellent yields. cdnsciencepub.com

More advanced stereoselective methods have also been developed. By using a chiral auxiliary, such as N-galactosylation, it is possible to achieve stereoselective alkylation at the C3 position. znaturforsch.com The enolates of N-galactosyl-5,6-dehydropiperidin-2-ones react with electrophiles to introduce substituents with a degree of stereocontrol, influenced by the chiral auxiliary. znaturforsch.com

A different approach for constructing a substituted 3-piperidone scaffold involves a multi-step synthesis starting from precursors like 3,5-dichloroaniline. nih.gov Key steps in this pathway include the Morita–Baylis–Hillman reaction and a ring-closing metathesis to form the 1-aryl-3-piperidone ring, yielding a product with a carboxylate group at the 4-position. nih.gov

Table 1: Examples of Alkylation at the 3-Position of this compound Derivatives

| Substrate | Base/Reagents | Electrophile | Product | Yield (%) | Ref. |

| 1-Methyl-2-piperidone | Lithium dimethylamide | Methyl iodide | 1,3-Dimethyl-2-piperidone | 90 | cdnsciencepub.com |

| 1-Methyl-2-piperidone | Lithium dimethylamide | Ethyl iodide | 3-Ethyl-1-methyl-2-piperidone | 85 | cdnsciencepub.com |

| 1,3-Dimethyl-2-piperidone | Lithium dimethylamide | Methyl iodide | 1,3,3-Trimethyl-2-piperidone | 86 | cdnsciencepub.com |

| 1,3-Dimethyl-2-piperidone | Lithium dimethylamide | Ethyl iodide | 3-Ethyl-1,3-dimethyl-2-piperidone | 90 | cdnsciencepub.com |

Substitution at the 6-Position

Synthesizing 2-piperidones with substituents at the C6 position often involves more complex strategies, including ring formation methods that establish the desired substitution pattern from the outset. These methods are pivotal for the asymmetric synthesis of many piperidine alkaloids. researchgate.netresearchgate.net

A prominent strategy is the asymmetric ring-closing metathesis (RCM) . This approach begins with the diastereoselective addition of allyllithium to a chiral SAMP hydrazone, followed by N-acylation with acryloyl chloride to create a diolefinic hydrazide precursor. researchgate.net This precursor then undergoes RCM using a ruthenium catalyst (e.g., Grubbs' catalyst) to form a cyclic enehydrazide, which can be converted into the enantiopure 6-alkyl- or 6-aryl-2-piperidone. researchgate.net

Another powerful technique is the reductive alkylation of glutarimide (B196013) derivatives . A general method for producing (5S,6R)-6-alkyl-5-benzyloxy-2-piperidinones relies on the regio- and diastereoselective reductive alkylation of (S)-3-benzyloxyglutarimide. acs.org This method provides a versatile entry point to chiral nonracemic 6-substituted 2-piperidones. acs.org

Palladium-catalyzed reactions also offer a route to 6-substituted piperidones. For example, 2-arylpiperidines can be synthesized through a one-pot acylation and arylation of 2-hydroxypiperidines, which are derived from an aza-Achmatowicz rearrangement. thieme-connect.com The arylation step exhibits excellent diastereoselectivity, yielding trans-2,6-substituted piperidines. thieme-connect.com

Additionally, organophotocatalysis has emerged as a one-step strategy to access diversely substituted 2-piperidinones from simple starting materials like inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds. researchgate.net This modern approach allows for the construction of multi-substituted piperidinone rings, including those with functionality at the C6 position, under mild conditions. researchgate.net

Table 2: Selected Synthetic Methods for 6-Substituted 2-Piperidones

| Synthetic Method | Substrate Type | Key Reagent/Catalyst | Product Type | Stereoselectivity | Ref. |

| Reductive Alkylation | (S)-3-Benzyloxyglutarimide | NaBH(OAc)₃, R-CHO | (5S,6R)-6-Alkyl-5-benzyloxy-2-piperidone | High (Diastereoselective) | acs.org |

| Ring-Closing Metathesis (RCM) | Diolefinic hydrazide | Grubbs' Catalyst | 6-Alkyl- or 6-Aryl-2-piperidone | High (Enantiopure) | researchgate.net |

| Palladium-Catalyzed Arylation | 2-Hydroxypiperidine derivative | Pd(OAc)₂, ArB(OH)₂ | trans-2-Aryl-6-substituted piperidine | High (dr > 20:1) | thieme-connect.com |

| Organophotocatalysis | Alkene, Ammonium Salt | Eosin Y (Photocatalyst) | Multi-substituted this compound | Diastereoselective | researchgate.net |

Spectroscopic and Computational Characterization of 2 Piperidone

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are fundamental tools for the structural analysis of 2-piperidone (B129406). Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy each offer unique information about the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei. For this compound, ¹H-NMR and ¹³C-NMR are particularly informative.

In the ¹H-NMR spectrum of this compound, the protons on the carbon atoms adjacent to the nitrogen and the carbonyl group exhibit distinct chemical shifts. For instance, in a study using deuterated chloroform (B151607) (CDCl₃) as the solvent, the protons at the C6 position, which is next to the nitrogen atom, appear as a broad multiplet around 3.22–3.30 ppm. rsc.org The protons at the C3 position, adjacent to the carbonyl group, are observed as a broad multiplet around 2.25–2.34 ppm. rsc.org The remaining protons on the C4 and C5 carbons show up as a broad multiplet between 1.66 and 1.81 ppm. rsc.org The presence of a broad singlet at approximately 6.97 ppm is indicative of the N-H proton of the amide group. rsc.org

The ¹³C-NMR spectrum provides information about the carbon skeleton. The carbonyl carbon (C2) is the most deshielded, with a chemical shift of around 173.55 ppm. rsc.org The carbon adjacent to the nitrogen (C6) resonates at approximately 42.04 ppm. rsc.org The other carbon atoms in the ring (C3, C4, and C5) have chemical shifts of 31.03 ppm, 20.48 ppm, and 21.92 ppm, respectively. rsc.org

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | ~6.97 (bs) | - |

| C2 | - | 173.55 |

| C3 | 2.25–2.34 (m) | 31.03 |

| C4 | 1.66–1.81 (m) | 20.48 |

| C5 | 1.66–1.81 (m) | 21.92 |

| C6 | 3.22–3.30 (m) | 42.04 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands confirm its lactam structure. A strong absorption band is typically observed in the region of 1621-1670 cm⁻¹, which is characteristic of the C=O stretching vibration of a cyclic amide (lactam). jrespharm.comjppres.com The N-H stretching vibration of the amide group appears as a broad band around 3311 cm⁻¹. jrespharm.comjppres.com The C-H stretching vibrations of the methylene (B1212753) groups in the ring are observed around 2872-2948 cm⁻¹. jrespharm.comjppres.com

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3311 |

| C-H | Stretching | 2872–2948 |

| C=O | Stretching | 1621–1670 |

| C-N | Stretching | 1409–1494 |

Mass Spectrometry (MS/GC-MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for identifying and quantifying compounds. The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 99, corresponding to its molecular weight. nih.govnih.gov In some cases, a peak at m/z 100.2, corresponding to the protonated molecule [M+H]⁺, can also be observed. jrespharm.comjppres.com Fragmentation patterns in the mass spectrum provide further structural information. Common fragments observed include peaks at m/z 70, 55, 43, and 41. nih.gov

X-ray Diffraction Studies of this compound Derivatives

X-ray diffraction is a technique used to determine the atomic and molecular structure of a crystal. While there is a lack of specific X-ray diffraction studies on the parent this compound, extensive research has been conducted on its derivatives. researchgate.netiucr.org These studies reveal that the six-membered piperidone ring can adopt various conformations, including chair, twist-boat, and boat forms, depending on the nature and position of the substituents. researchgate.netiucr.orgresearchgate.net For example, in some N-acyl substituted piperidones, the ring adopts a distorted boat conformation. researchgate.net The conformation of the piperidine (B6355638) ring is largely influenced by the hybridization state of the carbon atom alpha to the nitrogen. iucr.org

Conformational Analysis and Isomerism of this compound Derivatives

Studies on various piperidine derivatives have shown that the ring can exist in chair, boat, or twist-boat conformations. researchgate.net The specific conformation adopted is a result of a balance of steric and electronic effects. For instance, the introduction of bulky substituents can favor a particular conformation to minimize steric hindrance. The nature of the substituent on the nitrogen atom also plays a crucial role in determining the ring's conformation. researchgate.net For example, N-acyl derivatives of piperidones often exhibit distorted boat conformations. researchgate.net The interconversion between different conformers can sometimes be studied using variable temperature NMR spectroscopy. researchgate.net Furthermore, the presence of chiral centers in substituted this compound derivatives leads to the existence of stereoisomers (enantiomers and diastereomers), which can have significantly different biological activities. ontosight.ainih.gov The stereochemistry of these derivatives is often controlled during their synthesis. ontosight.ai

Theoretical and Computational Studies of this compound

Theoretical and computational chemistry offer powerful tools for understanding the intrinsic properties of molecules like this compound. These methods provide insights into the electronic structure, reactivity, and behavior of the molecule in different environments, complementing experimental findings.

Density Functional Theory (DFT) has become a principal method for investigating the molecular and electronic properties of piperidone derivatives. acs.orgnih.gov DFT calculations, particularly using the B3LYP hybrid functional combined with various basis sets like 6-311G(d,p) and 6-311++G(d,p), have been widely employed to predict molecular geometries, vibrational frequencies, and electronic characteristics. acs.orgjksus.orgiucr.org These computational approaches are instrumental in analyzing key structural information, which aids in understanding reaction mechanisms, stability, and reactive sites within the molecule. acs.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govresearchgate.net

DFT calculations have been used to determine the HOMO and LUMO energies of various piperidone derivatives. For instance, in one study on a piperidone derivative, the HOMO and LUMO energies were calculated to be -4.804 eV and -1.694 eV, respectively, resulting in a HOMO-LUMO energy gap of 3.110 eV. iucr.org The smallness of this gap suggests high chemical reactivity and low kinetic stability. iucr.org In another investigation, the HOMO-LUMO energy gap for a different piperidone derivative was found to be 4.6880 eV, indicating a more stable molecule. nih.gov The distribution of these orbitals is also informative; typically, the HOMO is localized on the C=O group, an aromatic ring, and the piperidine ring, while the LUMO is spread across the entire molecule, with the exception of certain substituent groups. iucr.org

These computational findings demonstrate that substitutions on the piperidone ring can significantly influence the electronic properties and reactivity of the molecule. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Piperidone Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Piperidone Derivative 1 | -4.804 | -1.694 | 3.110 |

Data sourced from DFT/B3LYP/6-311G(d,p) and DFT/B3LYP/6-311++G(d,p) calculations. The specific derivatives are as referenced in the text.

Global reactivity descriptors such as chemical hardness (η) and electrophilicity (ω) can be derived from HOMO and LUMO energies. acs.orgjchr.org Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution, while the electrophilicity index quantifies the energy stabilization when a molecule accepts an additional electronic charge from its surroundings. acs.orgorientjchem.org

These parameters are calculated using the following equations:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2 jchr.org

Electronic Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2 orientjchem.org

Electrophilicity (ω): ω = μ² / (2η) jchr.org

A higher value for chemical hardness indicates greater stability, which corresponds to a larger HOMO-LUMO gap. jchr.org Conversely, a molecule with a smaller HOMO-LUMO gap is considered "softer" and more reactive. nih.gov The electrophilicity index is a useful indicator of a molecule's ability to act as an electrophile. orientjchem.org Theoretical studies on various piperidone derivatives have utilized these calculations to predict their reactivity and potential as electrophiles in chemical reactions. acs.orgorientjchem.org

Table 2: Calculated Chemical Reactivity Descriptors for a Piperidone Derivative

| Parameter | Formula | Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.555 |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.249 |

Calculated from HOMO = -4.804 eV and LUMO = -1.694 eV.

The Polarizable Continuum Model (PCM) is a widely used computational method to study the effects of a solvent on a molecule's properties without explicitly modeling individual solvent molecules. wikipedia.org This approach treats the solvent as a continuous, polarizable medium, which makes the calculations more computationally feasible. wikipedia.orgdiracprogram.org The PCM method is particularly useful for investigating how the conformational preferences and spectroscopic properties of molecules like this compound change in different solvent environments. mdpi.comsemanticscholar.org

Theoretical studies on 3-substituted-1-methyl-2-piperidones have employed the PCM solvation model at the B3LYP/6-311++G(d,p) level of theory to understand conformational equilibria in various solvents. mdpi.comsemanticscholar.org For example, in non-polar solvents like n-hexane and carbon tetrachloride, the less polar gauche conformers were found to be predominant. mdpi.comsemanticscholar.org However, in polar solvents such as chloroform and acetonitrile, a shift towards the more polar cis conformers was observed, with the cis conformer being exclusively present in the highly polar acetonitrile. mdpi.comsemanticscholar.org These computational results, supported by the PCM model, align with experimental observations, demonstrating the model's utility in predicting solvent effects on molecular structure and stability. mdpi.comsemanticscholar.org

The PCM model calculates the free energy of solvation by considering electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.org It is available in several quantum chemistry software packages and can be used with both Hartree-Fock and DFT methods. wikipedia.org

Applications of 2 Piperidone in Medicinal Chemistry and Biology

Pharmacological Significance and Bioactivity of 2-Piperidone (B129406) Derivatives

Derivatives of this compound are recognized for their broad pharmacological significance. These compounds have been found to possess anticancer, anti-inflammatory, antimicrobial, antioxidant, analgesic, and neuroprotective activities. nih.govencyclopedia.pubjrespharm.comirjpms.comijrpc.comresearchgate.net The versatility of the this compound ring allows for structural modifications that can enhance its interaction with various biological targets, leading to a diverse range of therapeutic applications. ontosight.ai

A significant area of research for this compound derivatives is in oncology. encyclopedia.pubirjpms.com These compounds have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines, including those of the breast, prostate, colon, lung, and leukemia. nih.govresearchgate.netresearchgate.netfrontiersin.org

For instance, two novel piperidone compounds, 1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone (2608) and 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone (2610), were found to be cytotoxic to a range of human cancer cell lines, with cytotoxic concentrations in the low micromolar to nanomolar range. nih.gov Another study highlighted that a piperidine (B6355638) derivative, compound 17a, inhibited the proliferation of prostate cancer cells in a concentration-dependent manner. researchgate.netfrontiersin.org

The anticancer effects of this compound derivatives are mediated through several key mechanisms of action. mdpi.com

Reactive Oxygen Species (ROS) Accumulation: Many this compound derivatives induce the accumulation of ROS within cancer cells. nih.govnih.gov This oxidative stress is a critical upstream signal that can trigger downstream apoptotic events. mdpi.com For example, compounds 2608 and 2610 were shown to induce ROS accumulation in lymphoma and colon cancer cells. nih.gov Similarly, the new piperidine derivative DTPEP was found to significantly increase cellular ROS levels in breast cancer cells. nih.gov

Mitochondrial Depolarization: The induction of ROS often leads to the depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway. nih.govresearchgate.net Treatment of cancer cells with piperidone derivatives like 2608, 2610, and DTPEP has been shown to cause significant mitochondrial depolarization. nih.govnih.gov

Caspase Activation: Following mitochondrial depolarization, a cascade of caspases, which are key executioners of apoptosis, is activated. nih.govresearchgate.net Studies have demonstrated that this compound derivatives lead to the activation of caspase-3 and caspase-7, confirming the induction of apoptosis. nih.govresearchgate.net The piperidine derivative DTPEP was also shown to induce apoptosis in a caspase-dependent manner in breast cancer cells. nih.gov

Proteasome Inhibition: Some this compound derivatives act as proteasome inhibitors, leading to the accumulation of poly-ubiquitinated proteins and inducing apoptosis. nih.govacs.org Compounds 2608 and 2610, which are structurally similar to the known proteasome inhibitor b-AP15, were found to inhibit the proteasome. nih.gov Other studies have also shown that certain N-acryloyl analogues of 3,5-bis(benzylidene)-4-piperidone exhibit increased cytotoxicity through proteasome inhibition. acs.org

Cell Cycle Alteration: this compound derivatives can cause alterations in the cell cycle, leading to cell cycle arrest and preventing cancer cell proliferation. nih.govnih.gov For example, compounds 2608 and 2610 caused DNA fragmentation and an increase in the sub-G0/G1 cell population in lymphoma and colon cancer cell lines. nih.govresearchgate.net The piperidine derivative DTPEP was also found to induce a significant arrest of breast cancer cells in the G0/G1 phase of the cell cycle. nih.gov

Several this compound derivatives have demonstrated significant anti-inflammatory properties. irjpms.comresearchgate.net They can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov For instance, compounds 6b, 7p, and 7q, which are multipotent this compound derivatives, were found to possess anti-inflammatory properties in lipopolysaccharide (LPS)-induced microglial BV-2 cells. nih.gov The compound this compound itself, isolated from Talinum portulacifolium, has shown antihistaminic activity, which is a component of its anti-inflammatory effects. jrespharm.com

The this compound scaffold is also a source of compounds with antimicrobial and antifungal activities. irjpms.comijrpc.com Substituted piperidine derivatives have been found to be active against various bacterial and fungal strains. ijrpc.com For example, a series of newly synthesized bis-piperidone derivatives showed antibacterial activity against Staphylococcus aureus, Klebsiella, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and Enterobacter. ijabbr.com Furthermore, some piperidone derivatives have also exhibited antifungal activity against species like Aspergillus niger and Candida albicans. ijrpc.com

Certain derivatives of this compound have been reported to possess antioxidant activity. ijrpc.com This property is often attributed to their ability to scavenge free radicals. However, the antioxidant potential can vary significantly depending on the specific substitutions on the piperidone ring. ijrpc.com For instance, a study on novel benzoyl derivatives of piperidine-4-carboxamide found that dinitro and trimethoxy substitutions did not result in noteworthy antioxidant activity. ijrpc.com In contrast, other research has indicated that substitutions with hydroxyl, methoxy, and alkyl groups on the piperidine ring can lead to good antioxidant activities. irjpms.com

The pharmacological profile of this compound derivatives extends to analgesic and neuroprotective effects. ijrpc.comresearchgate.net Some synthetic analogues have been reported to have interesting antinociceptive activities. ijrpc.com In the context of neuroprotection, derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's. nih.gov For example, a series of novel multipotent this compound derivatives were shown to inhibit Aβ(1-42) self-aggregation and protect neuronal cells from neurotoxicity. nih.gov Additionally, certain piperidone derivatives have shown the potential to mitigate neuronal damage in models of neurodegenerative diseases.

Anti-HIV and Antiviral Properties

The this compound scaffold is a structural component in various natural and synthetic compounds that exhibit a range of biological activities, including anti-HIV properties. sciencemadness.org Saturated and unsaturated 2-piperidones have been utilized as key chiral intermediates in the synthesis of compounds with significant anti-HIV activity. sciencemadness.org

Glycosidase Inhibition

Derivatives of this compound have been identified as having glycosidase inhibition activities. sciencemadness.org This class of compounds, particularly optically active α-lactams (2-piperidones), serves as a fundamental building block for a variety of naturally occurring piperidine and indolizidine alkaloids, which in turn possess valuable pharmacological properties, including the inhibition of glycosidase enzymes. sciencemadness.org

Role in Alzheimer's Research

The piperidone ring structure is a subject of investigation in Alzheimer's disease research. sciencemadness.org Several compounds containing the piperidone ring are being explored for their potential to prevent fibrillogenesis, a key event in the formation of amyloid plaques characteristic of Alzheimer's disease. sciencemadness.orgfsu.edu Additionally, these compounds are being studied for their ability to enhance the solubility of alpha-beta-blockers, which could have implications for therapeutic strategies. sciencemadness.orgfsu.edu

A series of novel this compound derivatives have been designed and synthesized as potential agents for treating Alzheimer's disease. nih.gov Research has shown that many of these compounds can significantly inhibit the self-aggregation of Aβ(1-42) amyloid-beta peptides. nih.gov For instance, one particular derivative, compound 7q, demonstrated a 59.11% inhibition of Aβ(1-42) self-aggregation at a concentration of 20 μM. nih.gov Furthermore, select derivatives have exhibited anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in microglial cells. nih.gov Compound 7q was also found to protect neuronal cells from neurotoxicity induced by activated microglia. nih.gov Molecular modeling suggests that these compounds bind effectively to myeloid differentiation factor 88 (MyD88), potentially interfering with its dimerization. nih.gov

Modulation of Enzyme Activity

This compound as a Biomarker for CYP2E1 Activity

This compound has been identified as a potential endogenous biomarker for monitoring the activity of the cytochrome P450 2E1 (CYP2E1) enzyme. nih.govjppres.commedchemexpress.com Studies have shown an inverse correlation between the urinary concentration of this compound and the expression and activity of CYP2E1. nih.govresearchgate.netnih.gov In experimental models, mice lacking the Cyp2e1 gene (Cyp2e1-null mice) exhibited significantly higher levels of this compound in their urine and serum compared to wild-type mice. nih.govnih.gov This genotype-dependent distribution was further confirmed through backcrossing experiments. nih.govnih.gov The accumulation of this compound in the absence of CYP2E1 activity suggests its potential as a noninvasive biomarker to monitor CYP2E1 function. researchgate.netnih.gov

Table 1: this compound Levels in Different Mouse Genotypes

| Genotype | Relative this compound Level (Urine) |

|---|---|

| Wild-Type (WT) | Low / Undetectable |

| Cyp2e1-null | High |

| CYP2E1-humanized | Low |

This table is a simplified representation based on the findings that this compound levels are significantly higher in Cyp2e1-null mice compared to WT and CYP2E1-humanized mice. nih.gov

Biotransformation of this compound to 6-Hydroxy-2-Piperidone

The primary metabolic pathway for this compound involves its conversion to 6-hydroxy-2-piperidone. nih.govjppres.comresearchgate.net This biotransformation is catalyzed by the enzyme CYP2E1. jppres.com The reaction, specifically a 6-hydroxylase activity, is significantly reduced in the absence of CYP2E1. jppres.com In vivo and in vitro studies have confirmed that CYP2E1 is the major enzyme responsible for this metabolic step. nih.gov The identity of 6-hydroxy-2-piperidone as the metabolite was confirmed by comparing its chromatographic and mass spectrometric properties with a synthesized standard. nih.govresearchgate.net

Role of Cadaverine (B124047) in this compound Biosynthesis

Cadaverine, a diamine formed from the decarboxylation of lysine, is a known precursor in the biosynthesis of this compound. nih.govjppres.comnih.gov The metabolic pathway involves the conversion of cadaverine to 1-piperideine, which is then metabolized to this compound. nih.govnih.gov Studies have shown that in the absence of CYP2E1, the conversion of cadaverine to this compound is higher, contributing to the accumulation of this compound in Cyp2e1-null mice. nih.govresearchgate.netnih.gov This suggests that CYP2E1 may also play a role in negatively affecting the biogenesis of this compound from cadaverine. core.ac.uk The administration of cadaverine to mice resulted in increased urinary excretion of this compound, particularly in those lacking the CYP2E1 enzyme. core.ac.uk

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-Hydroxy-2-Piperidone |

| Cadaverine |

| 1-Piperideine |

| Myeloid differentiation factor 88 (MyD88) |

Immunomodulatory Effects (e.g., Inhibition of Pro-inflammatory Cytokines)

Derivatives of this compound have demonstrated notable immunomodulatory and anti-inflammatory properties. Research has shown that certain this compound derivatives can effectively suppress the production of pro-inflammatory cytokines. nih.gov For instance, in a study involving lipopolysaccharide (LPS)-induced microglial BV-2 cells, specific this compound derivatives were found to inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This suggests a potential therapeutic application for neuroinflammatory conditions.

Further studies have highlighted the anti-inflammatory potential of compounds incorporating the this compound moiety. jrespharm.com The mechanism of action is believed to involve the modulation of inflammatory pathways, contributing to their observed effects. jrespharm.combiosynth.com The ability of these derivatives to interfere with the production of key inflammatory mediators underscores their potential as lead compounds for the development of new anti-inflammatory drugs. scielo.org.mxhamdard.edu.pk

Table 1: Immunomodulatory Effects of this compound Derivatives

| Compound/Derivative | Biological Model | Observed Effects | Reference |

|---|---|---|---|

| This compound Derivatives (6b, 7p, 7q) | LPS-induced microglial BV-2 cells | Suppressed production of TNF-α, IL-1β, and IL-6. | nih.gov |

| Piperlotine Derivatives (2 and 6) | TPA-induced acute inflammation in mice | Exhibited significant in vivo anti-inflammatory activity. | scielo.org.mx |

This compound as a Key Building Block in Drug Discovery

The this compound scaffold is a fundamental component in the synthesis of a broad spectrum of pharmaceutical agents. ontosight.aihmdb.ca Its utility spans various therapeutic categories, from central nervous system disorders to infectious diseases.

Synthesis of Pharmaceuticals (e.g., Analgesics, Antipsychotics, Antihistamines, Muscle Relaxants)

This compound and its derivatives are pivotal intermediates in the creation of numerous drugs. ontosight.aiontosight.aisolubilityofthings.com

Analgesics: The piperidine ring, a core component of this compound, is found in potent opioid analgesics like fentanyl. ajrconline.orgamazonaws.com Synthetic strategies often involve the modification of a piperidone precursor to achieve the final analgesic compound.